(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Beschreibung
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a benzodioxole moiety, a substituted thiazole ring, and a nitrile group. Its Z-configuration arises from the spatial arrangement of substituents around the central double bond.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-13-3-5-16(7-14(13)2)18-11-26-21(23-18)17(10-22)8-15-4-6-19-20(9-15)25-12-24-19/h3-9,11H,12H2,1-2H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFKIHFGDBQLU-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=C(C=C3)OCO4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole and acrylonitrile moieties. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and cyclizations.
Anticancer Properties
Research has demonstrated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer activities. For instance, studies on thiazole derivatives have shown promising results in inhibiting cancer cell proliferation:
- Cell Line Studies : In vitro studies have indicated that thiazole-based compounds can exert cytotoxic effects on various cancer cell lines. For example, one study reported IC50 values ranging from 0.21 to 6.0 nM against multiple human cancer cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like CA-4 .
The mechanism by which (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exerts its biological effects may involve:
- Tubulin Binding : Similar compounds have been shown to interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, which is a common mechanism for anticancer agents .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various thiazole derivatives in human cancer cell lines. The findings highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal lymphocytes, suggesting a favorable therapeutic index for these compounds .
| Compound | IC50 (nM) in Cancer Cells | IC50 (µM) in Normal Cells |
|---|---|---|
| Compound A | 0.21 | >30 |
| Compound B | 0.40 | >30 |
| Compound C | 0.21 | >30 |
Case Study 2: In Vivo Efficacy
In vivo studies using syngeneic hepatocellular carcinoma models demonstrated that selected thiazole derivatives significantly reduced tumor growth compared to control groups . This reinforces the potential of these compounds as effective anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural motifs can be compared to derivatives reported in the literature:
Key Observations :
- Benzodioxole vs.
- Nitrile Group : The acrylonitrile core is critical for bioactivity; its absence in compound 74 (a cyclopropane-carboxamide derivative) results in divergent pharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
